N,N-Dimethylnonylamine
Overview
Description
N,N-Dimethylnonylamine, also known as 1-(Dimethylamino)nonane, is a hydrophobic tertiary amine with the molecular formula CH₃(CH₂)₈N(CH₃)₂. It is a colorless liquid with a molecular weight of 171.32 g/mol. This compound is primarily used in organic synthesis and as a charge modifier in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylnonylamine can be synthesized through the reaction of 1-bromononane with aqueous dimethylamine. The reaction typically occurs in ethanol under reflux conditions for about 5 hours. The mixture is then washed with distilled water to remove unreacted dimethylamine .
Industrial Production Methods: In an industrial setting, the continuous preparation method involves using N-propanol as a raw material. The process includes pumping N-propanol into a vaporizer, mixing it with hydrogen and dimethylamine, preheating, and introducing it into a fixed bed reactor for a substitution reaction. The reacted material is then condensed, cooled, and gas-liquid separated to recover this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, especially with alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, typically under reflux conditions.
Major Products:
Oxidation: Corresponding amine oxides.
Reduction: Secondary amines.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
N,N-Dimethylnonylamine is used in various scientific research applications:
Chemistry: It serves as a charge modifier for the separation of enantiomers of anti-inflammatory drugs.
Medicine: The compound is explored for its potential in drug synthesis and as an intermediate in pharmaceutical research.
Industry: It is used in the production of surfactants and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of N,N-Dimethylnonylamine involves its role as a tertiary amine. It can act as a nucleophile in substitution reactions, where it donates a pair of electrons to form a new chemical bond. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its amine group, influencing biochemical pathways .
Comparison with Similar Compounds
N,N-Dimethyldecylamine: Similar structure but with a longer carbon chain.
N,N-Dimethyloctylamine: Similar structure but with a shorter carbon chain.
N,N-Dimethylhexadecylamine: Another tertiary amine with a significantly longer carbon chain.
Uniqueness: N,N-Dimethylnonylamine is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications requiring moderate hydrophobicity and efficient nucleophilic properties .
Properties
IUPAC Name |
N,N-dimethylnonan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N/c1-4-5-6-7-8-9-10-11-12(2)3/h4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAADDMFZSZCNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338148 | |
Record name | N,N-Dimethylnonylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17373-27-2 | |
Record name | N,N-Dimethylnonylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethylnonylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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